REACTION_CXSMILES
|
Cl.C[N:3](C)[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O.O.[NH2:16]N.[OH-].[Na+]>CO>[C:8]1([C:6]2[CH2:5][CH2:4][NH:3][N:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,2.3,4.5|
|
Name
|
3-dimethylamino-1-phenyl-propan-1-one hydrochloride
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCC(=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ice water was added to the residue
|
Type
|
STIRRING
|
Details
|
after stirring for 5 minutes the formed solid
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |